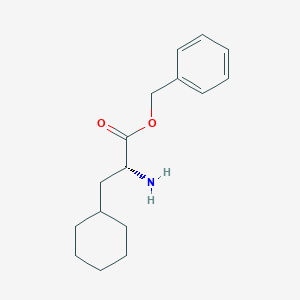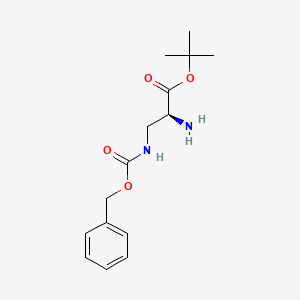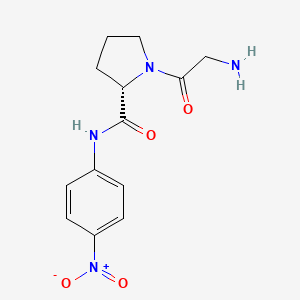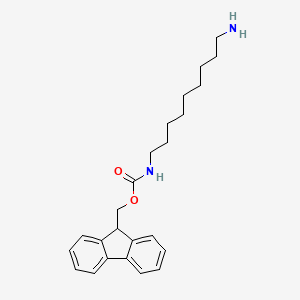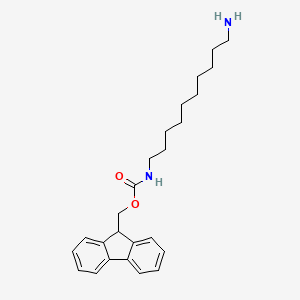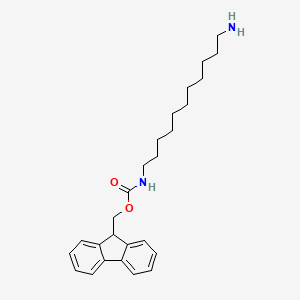
H-Lys(Boc)-Pro-OH
Descripción general
Descripción
H-Lys(Boc)-Pro-OH is a useful research compound. Its molecular formula is C16H29N3O5 and its molecular weight is 343.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Lys(Boc)-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys(Boc)-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis : H-Lys(Boc)-Pro-OH is utilized in the synthesis of peptides. For example, it was used in the solid-phase synthesis of a pentadecapeptide from bovine casein, where the N α-amino group of amino acids was blocked by the t-butyloxycarbonyl residue (Boc) (Polzhofer, 1972).
Radiolabeling of Peptides : A study on trifluoroacetyl-HYNIC peptides mentions the synthesis of Fmoc-lys(HYNIC-Boc)-OH as a precursor for solid-phase synthesis of 99mTc-labeled peptides, indicating its application in radiolabeling for diagnostic purposes (Surfraz et al., 2007).
Polypeptide Synthesis Research : Research on the synthesis and structure characterization of Fmoc-L-Lys (Boc) -Gly-OH aimed to simplify and improve synthetic methods of polypeptides, using lysine and glycine as raw materials (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Hormones : In the synthesis of human β-melanocyte-stimulating hormone, Boc-Lys was used as part of the process to construct this biologically significant hormone (Yajima et al., 1970).
Improved Syntheses for Peptide Segments : The improved syntheses of Nε-Tert-butyloxycarbonyl-L-lysine, which includes H-Lys(Boc)-OH, were reported for peptide segments of ACTH, somatostatin, and human β-endorphin (Scott et al., 1981).
Redox Derivatives Synthesis : A study on the synthesis of redox derivatives of lysine and related peptides mentions the use of Boc-L-Lysine derivatives, indicating its role in the creation of compounds with electronic properties (Peek et al., 2009).
Immunoactive Peptide Synthesis : The synthesis of an immunoactive lysine-containing tetrapeptide used methods to achieve high yield and purity, indicating the compound's role in immunological research (Bunyatyan et al., 2018).
Biodegradable Surfactant Development : In the field of drug delivery systems, a study explored the use of lysine-based cationic surfactants for incorporating DNA into lipophilic systems, indicating its application in biomedical research (Wolf et al., 2020).
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCJQPRCVJQIC-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(Boc)-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



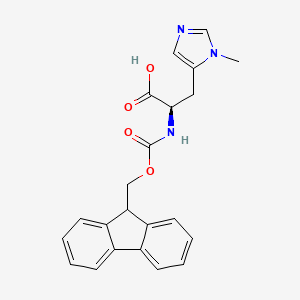
![(2S)-5-[[5-[tert-butyl(dimethyl)silyl]oxy-4,6-dimethylpyrimidin-2-yl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B8084631.png)
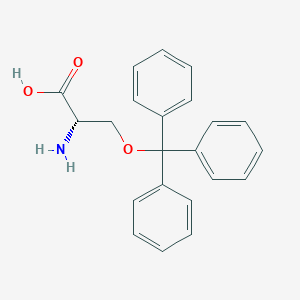
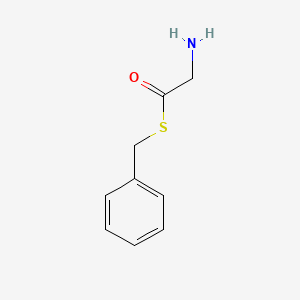
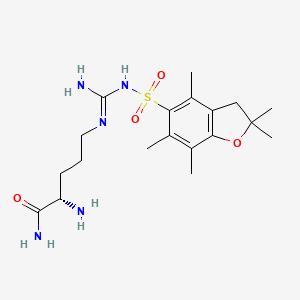
![benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate](/img/structure/B8084670.png)
